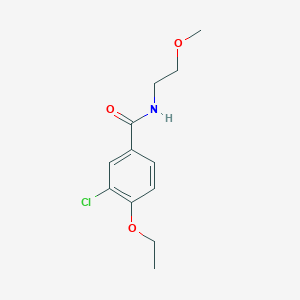![molecular formula C15H26N2O3 B5266092 2,2-dimethylpropyl 7-methyl-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B5266092.png)
2,2-dimethylpropyl 7-methyl-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-dimethylpropyl 7-methyl-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 2,2-dimethylpropyl 7-methyl-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate is not well understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in various biological processes such as DNA replication, protein synthesis, and cell division (Kumar et al., 2019).
Biochemical and Physiological Effects
Studies have shown that this compound exhibits anticancer, antifungal, and antibacterial activities in vitro (Kumar et al., 2019). It has also been reported to have low toxicity towards mammalian cells (Kumar et al., 2019).
実験室実験の利点と制限
The advantages of using 2,2-dimethylpropyl 7-methyl-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate in lab experiments include its ease of synthesis, low toxicity towards mammalian cells, and potential applications in various fields such as medicinal chemistry, material science, and catalysis. However, its limitations include the lack of understanding of its mechanism of action and the need for further studies to evaluate its efficacy and safety in vivo.
将来の方向性
There are several future directions for the research on 2,2-dimethylpropyl 7-methyl-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate. These include:
1. Further studies to elucidate its mechanism of action and identify its molecular targets.
2. Evaluation of its efficacy and safety in vivo using animal models.
3. Synthesis of novel derivatives with improved activity and selectivity.
4. Investigation of its potential applications in other fields such as agriculture and environmental science.
5. Development of new synthetic methods for the preparation of this compound and its derivatives.
Conclusion
This compound is a chemical compound with potential applications in various fields such as medicinal chemistry, material science, and catalysis. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its derivatives in various fields.
合成法
The synthesis of 2,2-dimethylpropyl 7-methyl-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate involves the reaction of 7-methyl-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylic acid with 2,2-dimethylpropan-1-ol in the presence of a condensing agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) (Kumar et al., 2019). The reaction is carried out under reflux conditions in an appropriate solvent such as dichloromethane or dimethylformamide. The product is obtained after purification by column chromatography or recrystallization.
科学的研究の応用
2,2-dimethylpropyl 7-methyl-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate has been studied for its potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been evaluated for its anticancer, antifungal, and antibacterial activities (Kumar et al., 2019). In material science, it has been used as a building block for the synthesis of novel polymers and materials (Kumar et al., 2019). In catalysis, it has been employed as a ligand for the synthesis of metal complexes with potential applications in organic transformations (Kumar et al., 2019).
特性
IUPAC Name |
2,2-dimethylpropyl 7-methyl-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3/c1-14(2,3)11-20-13(19)17-9-7-15(10-17)6-5-8-16(4)12(15)18/h5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVAUPDCKOTMCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COC(=O)N1CCC2(C1)CCCN(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(2-fluorophenyl)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5266010.png)
![N-(4-chloro-2-methylphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5266019.png)
![2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5266023.png)
![3-methoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5266031.png)
![5-[1-(1H-benzimidazol-5-ylcarbonyl)piperidin-3-yl]-4-ethyl-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5266045.png)
![1-(6-chloro-2-fluoro-3-methylbenzyl)-3-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine](/img/structure/B5266051.png)
![1-[2-(5-{[3-(methoxymethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)phenyl]-N,N-dimethylmethanamine](/img/structure/B5266054.png)


![2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5266083.png)

![N~4~-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5266095.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)propanamide](/img/structure/B5266109.png)
![2-[1-(3-furylmethyl)-3-oxo-2-piperazinyl]-N,N-dipropylacetamide](/img/structure/B5266112.png)
